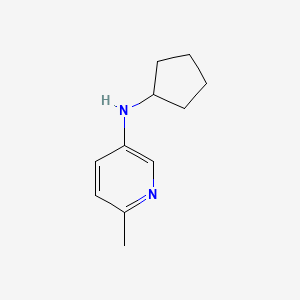

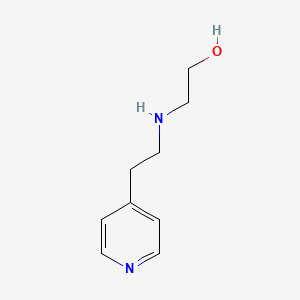

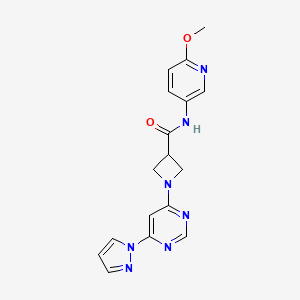

2-(2-Pyridin-4-yl-ethylamino)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Pyridin-4-yl-ethylamino)-ethanol, also known as 2-PEA, is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of ethanol and has been studied for its potential use as a reactant in organic synthesis, as a biomolecule for medical research, and as a drug for therapeutic treatments. 2-PEA is a colorless, water-soluble compound that can be synthesized in the laboratory using a variety of methods.

Applications De Recherche Scientifique

Protecting Groups for Carboxylic Acids

- 2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for carboxylic acids. It can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C, while remaining stable under acidic conditions and resisting catalytic hydrogenolysis (Elladiou & Patrickios, 2012).

Synthesis and Characterization of Complexes

- The compound has been used in the synthesis of a novel Imidazo[1,5-a]Pyridine Derivative and its cadmium chloride complex. The complex has been characterized by elemental analysis, FT-IR, Raman and 1H NMR spectroscopy, and single-crystal X-ray diffraction (Hakimi et al., 2012).

- Additionally, the synthesis of Schiff base ligands derived from 2-(2-aminoethylamino)ethanol and their Cu(II) complexes has been reported. These ligands have been used to probe the effect of arm length and inter- and intramolecular interactions in complex formation (Keypour et al., 2015).

Catalysis and Chemical Sensing

- Research has explored the use of 2-(2-Pyridin-4-yl-ethylamino)-ethanol derivatives in catalytic processes, such as ethylene oligomerization by nickel(II) complexes chelated by (amino)pyridine ligands (Nyamato et al., 2016).

- Also, it has been used in the synthesis of a chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solution. This sensor showed a remarkable fluorescence enhancement in the presence of Zn2+ (Park et al., 2015).

Propriétés

IUPAC Name |

2-(2-pyridin-4-ylethylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c12-8-7-11-6-3-9-1-4-10-5-2-9/h1-2,4-5,11-12H,3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOVBYMKRWIZOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCNCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Pyridin-4-yl-ethylamino)-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(4-{2-[4-(Trifluoromethyl)piperidino]ethoxy}phenyl)-2-propenoic acid](/img/structure/B2604781.png)

![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2-(2-nitro-phenoxy)-acetamide](/img/structure/B2604783.png)

![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2604784.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2604793.png)

![3-(2-chlorobenzyl)-6-(4-methoxybenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2604797.png)

![2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B2604799.png)

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604803.png)